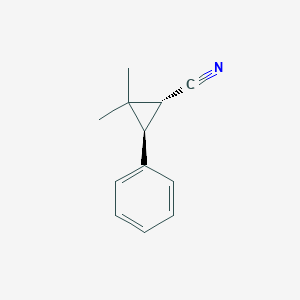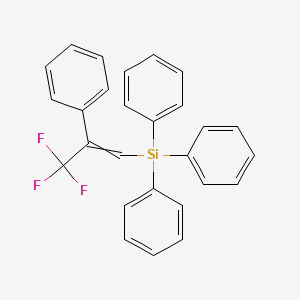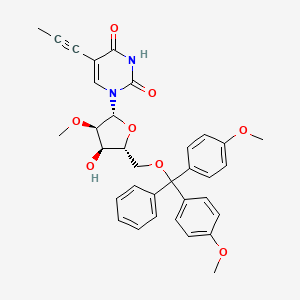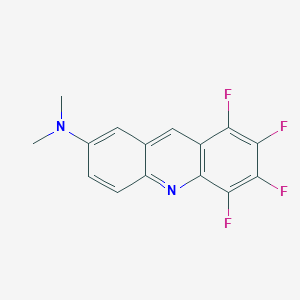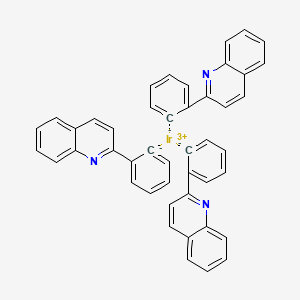
Iridium(3+);2-phenylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iridium(3+);2-phenylquinoline is a cyclometalated iridium(III) complex that has gained significant attention in recent years due to its unique photophysical properties. This compound is known for its high phosphorescence quantum yields and its ability to emit light in various colors, making it a valuable material for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Iridium(3+);2-phenylquinoline typically involves the reaction of iridium trichloride with 2-phenylquinoline in the presence of a base. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The mixture is heated to reflux for several hours, and the resulting product is purified by recrystallization or column chromatography .
Industrial Production Methods
For industrial-scale production, the synthesis can be carried out using a continuous flow reactor, which allows for better control over reaction conditions and higher yields. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the process .
化学反応の分析
Types of Reactions
Iridium(3+);2-phenylquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to lower oxidation state complexes.
Substitution: Ligands in the complex can be substituted with other ligands to form new complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Ligand substitution reactions often involve the use of phosphines, amines, or other nitrogen-containing ligands.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield higher oxidation state iridium complexes, while reduction reactions yield lower oxidation state complexes .
科学的研究の応用
Iridium(3+);2-phenylquinoline has a wide range of scientific research applications, including:
作用機序
The mechanism by which Iridium(3+);2-phenylquinoline exerts its effects involves the interaction of the iridium center with various molecular targets. The compound’s photophysical properties are primarily due to the strong spin-orbit coupling of the iridium center, which facilitates intersystem crossing from the excited singlet state to the triplet state. This results in efficient phosphorescence emission .
類似化合物との比較
Similar Compounds
2-phenylpyridine-based iridium complexes: These compounds also exhibit strong phosphorescence but typically emit light in different colors compared to 2-phenylquinoline-based complexes.
2-phenylisoquinoline-based iridium complexes: Similar to 2-phenylquinoline-based complexes, these compounds have extended π-conjugation, resulting in red-shifted phosphorescence.
Uniqueness
Iridium(3+);2-phenylquinoline is unique due to its ability to emit light in a broad range of colors, making it highly versatile for various applications. Its high phosphorescence quantum yields and strong spin-orbit coupling also make it an excellent candidate for use in optoelectronic devices .
特性
分子式 |
C45H30IrN3 |
|---|---|
分子量 |
805.0 g/mol |
IUPAC名 |
iridium(3+);2-phenylquinoline |
InChI |
InChI=1S/3C15H10N.Ir/c3*1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)16-15;/h3*1-6,8-11H;/q3*-1;+3 |
InChIキー |
QZWVPOKJCQQRHX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3C=C2.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3C=C2.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3C=C2.[Ir+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzaldehyde, 4-[(3-fluoropropyl)thio]-2,5-dimethoxy-](/img/structure/B12601027.png)
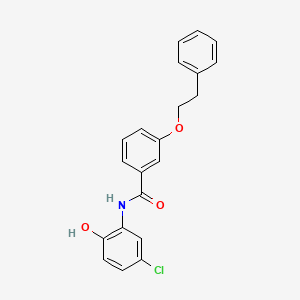
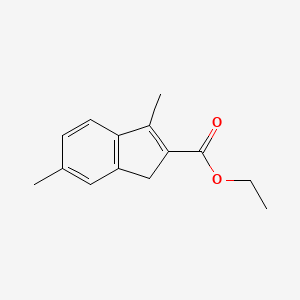
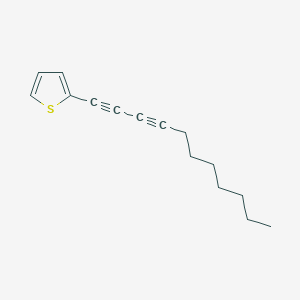
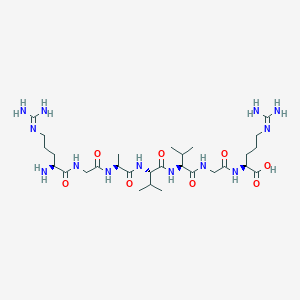
![Benzene, 1-[phenyl(phenylthio)methyl]-3,5-bis(trifluoromethyl)-](/img/structure/B12601050.png)
![N-(6-Amino-5-chloropyridin-3-yl)-5-[3-(cyano-dimethylmethyl)benzoylamino]-2-methylbenzamide](/img/structure/B12601056.png)
![1-(Methanesulfonyl)-4-[(3-methoxyphenyl)(phenyl)methylidene]piperidine](/img/structure/B12601059.png)
![4-Bromo-2-iodo-6-[(3-methoxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12601062.png)
![4-Ethoxy-6-(quinolin-3-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12601065.png)
